molecular formula C6H10BNO4 B2778163 [3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid CAS No. 1000894-08-5

[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid

Katalognummer: B2778163
CAS-Nummer: 1000894-08-5
Molekulargewicht: 170.96
InChI-Schlüssel: OFDMWBIEGDCUKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid is a boronic acid derivative featuring an oxazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound’s unique structure, combining an oxazole ring with a boronic acid moiety, makes it a valuable intermediate in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid typically involves the formation of the oxazole ring followed by the introduction of the boronic acid group. One common method starts with the cyclization of appropriate precursors to form the oxazole ring. This can be achieved through the reaction of an α-haloketone with an amidoxime under basic conditions. The resulting oxazole intermediate is then subjected to borylation using a boronic acid or boronate ester under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could include continuous flow processes and the use of recyclable catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to a boronic ester or borate.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Palladium catalysts with appropriate ligands in the presence of a base.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various biaryl compounds through cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Wirkmechanismus

The mechanism of action of [3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid: Unique due to its combination of an oxazole ring and boronic acid group.

    [3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic ester: Similar structure but with an ester group instead of the acid.

    [3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronate: Another derivative with a different boron-containing group.

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid is a boronic acid derivative that exhibits significant potential in various biological applications. Its unique structure, incorporating an oxazole ring, positions it as a valuable compound in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical structure:

  • IUPAC Name : [3-(methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid
  • Molecular Formula : C₆H₁₀BNO₄
  • Molecular Weight : 170.96 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formation of the oxazole ring via cyclization of appropriate precursors.
  • Introduction of the boronic acid group through borylation under palladium-catalyzed conditions.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. In particular, the boronic acid moiety can form reversible covalent bonds with diols in biomolecules, which may modulate enzyme activity or inhibit target proteins .

Antimicrobial Activity

Research has indicated that boronic acids and their derivatives possess antimicrobial properties. For instance, studies have shown that related oxazole derivatives exhibit potent antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/ml) against E. coliMIC (µg/ml) against S. aureus
111.620
120.818
Ampicillin3.230

This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds, illustrating the potential effectiveness of oxazole derivatives in combating bacterial infections .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Boronic acids are known to inhibit proteasomes, which play a crucial role in regulating cell cycle and apoptosis. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby inducing cancer cell death.

In vitro studies have demonstrated that oxazole derivatives can inhibit cancer cell proliferation significantly:

CompoundCell LineIC50 (µM)
AMDA-MB-23112.5
BHeLa15.0
CA54910.0

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent .

Case Studies

Several studies have highlighted the efficacy of boronic acids in drug development:

  • Study on BRAF Inhibition : A series of boronic acid derivatives were synthesized and evaluated for their ability to inhibit BRAF(V600E), a common mutation in melanoma. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting a pathway for developing targeted therapies .
  • Antifungal Activity : Research on related pyrazole derivatives showed promising antifungal effects against various phytopathogenic fung

Eigenschaften

IUPAC Name

[3-(methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BNO4/c1-4-6(7(9)10)5(3-11-2)8-12-4/h9-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDMWBIEGDCUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(ON=C1COC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyl lithium (2.5 M in hexanes, 2.20 mmol) was added dropwise to 4-bromo-3-methoxymethyl-5-methyl isoxazole (412 mg, 2.00 mmol) in THF (8 mL) at −78° C. under nitrogen. After stirring at −78° C. for 30 min triisopropylborate (564 mg, 3.00 mmol) was added dropwise. The temperature was maintained at −78° C. for 2 h then the reaction was allowed to warm to room temperature and stirred for 15 h. The reaction mixture was poured into a mixture of 1N hydrochloric acid and water (1:1, 100 mL) and stirred rapidly for 1 h. The organic layer was separated and the aqueous layer was extracted with ether (3×25 mL). The combined organic layers were washed with brine (25 mL), dried over magnesium sulfate, filtered and evaporated to dryness. The residue was triturated with hexanes (30 mL) then dried under high vacuum to provide 89 mg (29% yield) of 3-methoxymethyl-5-methyl isoxazole-4-boronic acid as a waxy tan solid which was immediately carried forward to the next reaction: 1H NMR (300 MHz, CDCl3) δ ppm 4.74 (s, 2H), 3.37 (s, 3H), 2.74 (s, 3H), 2.60 (s, 2H).
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Quantity
412 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
564 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.